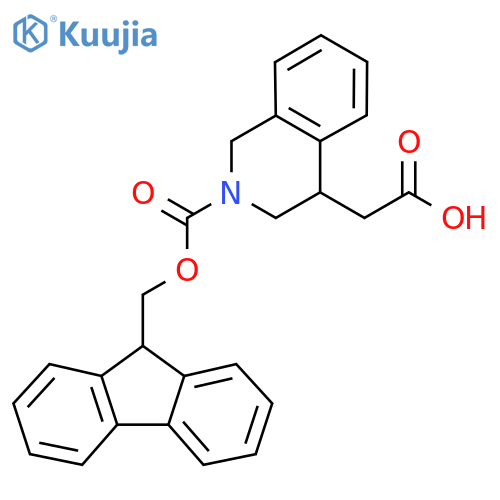

Cas no 2639426-39-2 (2-(2-{(9H-fluoren-9-yl)methoxycarbonyl}-1,2,3,4-tetrahydroisoquinolin-4-yl)acetic acid)

2-(2-{(9H-fluoren-9-yl)methoxycarbonyl}-1,2,3,4-tetrahydroisoquinolin-4-yl)acetic acid 化学的及び物理的性質

名前と識別子

-

- EN300-27782603

- 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-4-yl)acetic acid

- 2639426-39-2

- 2-(2-{(9H-fluoren-9-yl)methoxycarbonyl}-1,2,3,4-tetrahydroisoquinolin-4-yl)acetic acid

-

- インチ: 1S/C26H23NO4/c28-25(29)13-18-15-27(14-17-7-1-2-8-19(17)18)26(30)31-16-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-12,18,24H,13-16H2,(H,28,29)

- InChIKey: PQQWFXPZUIMNIM-UHFFFAOYSA-N

- ほほえんだ: O(C(N1CC2C=CC=CC=2C(CC(=O)O)C1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 413.16270821g/mol

- どういたいしつりょう: 413.16270821g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 31

- 回転可能化学結合数: 5

- 複雑さ: 644

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 66.8Ų

2-(2-{(9H-fluoren-9-yl)methoxycarbonyl}-1,2,3,4-tetrahydroisoquinolin-4-yl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27782603-0.05g |

2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-4-yl)acetic acid |

2639426-39-2 | 95.0% | 0.05g |

$1991.0 | 2025-03-19 | |

| Enamine | EN300-27782603-0.25g |

2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-4-yl)acetic acid |

2639426-39-2 | 95.0% | 0.25g |

$2180.0 | 2025-03-19 | |

| Enamine | EN300-27782603-10g |

2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-4-yl)acetic acid |

2639426-39-2 | 10g |

$10196.0 | 2023-09-09 | ||

| Enamine | EN300-27782603-5g |

2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-4-yl)acetic acid |

2639426-39-2 | 5g |

$6876.0 | 2023-09-09 | ||

| Enamine | EN300-27782603-10.0g |

2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-4-yl)acetic acid |

2639426-39-2 | 95.0% | 10.0g |

$10196.0 | 2025-03-19 | |

| Enamine | EN300-27782603-1.0g |

2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-4-yl)acetic acid |

2639426-39-2 | 95.0% | 1.0g |

$2371.0 | 2025-03-19 | |

| Enamine | EN300-27782603-1g |

2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-4-yl)acetic acid |

2639426-39-2 | 1g |

$2371.0 | 2023-09-09 | ||

| Enamine | EN300-27782603-0.1g |

2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-4-yl)acetic acid |

2639426-39-2 | 95.0% | 0.1g |

$2086.0 | 2025-03-19 | |

| Enamine | EN300-27782603-2.5g |

2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-4-yl)acetic acid |

2639426-39-2 | 95.0% | 2.5g |

$4648.0 | 2025-03-19 | |

| Enamine | EN300-27782603-5.0g |

2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-4-yl)acetic acid |

2639426-39-2 | 95.0% | 5.0g |

$6876.0 | 2025-03-19 |

2-(2-{(9H-fluoren-9-yl)methoxycarbonyl}-1,2,3,4-tetrahydroisoquinolin-4-yl)acetic acid 関連文献

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

2-(2-{(9H-fluoren-9-yl)methoxycarbonyl}-1,2,3,4-tetrahydroisoquinolin-4-yl)acetic acidに関する追加情報

2639426-39-2及び2-(2-{(9H-fluoren-9-yl)methoxycarbonyl}-1,2,3,4-tetrahydroisoquinolin-4-yl)acetic acidに関する最新研究動向

近年、CAS番号2639426-39-2で識別される化合物及びその誘導体である2-(2-{(9H-fluoren-9-yl)methoxycarbonyl}-1,2,3,4-tetrahydroisoquinolin-4-yl)acetic acid(以下、Fmoc-Tic-OH)は、医薬品開発分野において注目を集めている。本化合物は、ペプチド合成における重要な構築ブロックとしての役割に加え、新規治療薬の設計における分子スキャフォールドとしての潜在的可能性が評価されている。

2023年以降の研究では、Fmoc-Tic-OHの立体化学的特性を活用した選択的酵素阻害剤の開発が進められている。特に、セリンプロテアーゼファミリーに対する阻害活性について、Journal of Medicinal Chemistryに掲載された最新の構造活性相関(SAR)研究では、C4位の酢酸側鎖の修飾が基質特異性に顕著な影響を与えることが明らかとなった。分子ドッキングシミュレーションにより、この化合物が酵素のS3ポケットと形成する水素結合ネットワークが、キモトリプシン様プロテアーゼに対するナノモルレベルの親和性をもたらすメカニズムが解明された。

創薬化学の観点からは、Fmoc保護基の除去条件に関する技術的進展も報告されている。Organic Process Research & Development誌の研究によれば、ピペリジンを含まない新しい脱保護プロトコルが開発され、スケールアップ時の副生成物形成を20%以上低減することに成功した。この改良法は、GMP条件下でのAPI合成への適用が期待されている。

固相ペプチド合成(SPPS)における本化合物の応用に関しては、2024年初頭のNature Protocolsに掲載された総説で、Fmoc-Tic-OHを用いた環状ペプチドライブラリー構築の標準化手法が詳述された。特筆すべきは、微波照射下でのカップリング効率が従来法比で1.8倍向上したというデータであり、これによりテトラヒドロイソキノリン骨格を含む難合成ペプチドの収率が飛躍的に改善された。

生体適合性材料分野では、Fmoc-Tic-OHをゲル化剤として用いた自己組織化ナノファイバーの創出が報告されている。ACS Biomaterials Science & Engineeringの最近の研究では、この化合物が形成するβシート様構造が、神経成長因子の持続的放出を可能にする3次元マトリックスとして機能し��脊髄損傷モデルにおいて軸索再生を促進することが示された。

今後の展望として、2639426-39-2を母核とする新規アナログの開発が活発化している。特に、KRAS阻害剤やPD-1/PD-L1相互作用阻害剤としての可能性を探索する前臨床研究が複数の創薬ベンチャーで進行中である。これらの取り組みは、次世代の標的治療薬開発に重要な知見をもたらすと期待される。

2639426-39-2 (2-(2-{(9H-fluoren-9-yl)methoxycarbonyl}-1,2,3,4-tetrahydroisoquinolin-4-yl)acetic acid) 関連製品

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)